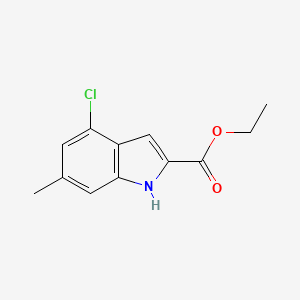
Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and an ethyl ester group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. The resulting hydrazone undergoes cyclization to form the indole core. Specific conditions, such as the use of methanesulfonic acid in methanol, can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
化学反応の分析
Types of Reactions
Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atom.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Electrophilic substitution: Products include halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic substitution: Products include substituted indoles with various functional groups.
Reduction: Products include reduced indole derivatives with altered functional groups.
科学的研究の応用
Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group at specific positions on the indole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
生物活性
Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Compound Overview
This compound belongs to the indole family, characterized by an indole core substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and an ethyl ester at the 2-position. Indoles are known for their diverse biological properties and are frequently encountered in natural products and pharmaceuticals. The unique substituents on this compound may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
Research indicates that this compound may exhibit several pharmacological effects through its interactions with specific biological targets. These interactions can lead to enzyme inhibition or modulation of receptor activities, which are crucial for its potential anticancer properties.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular signaling processes.
- Receptor Modulation: It may interact with various receptors, enhancing or inhibiting their activities.
Antiproliferative Activity
Studies have shown that derivatives of indole compounds, including this compound, can possess significant antiproliferative activity against cancer cell lines. For instance, related compounds have demonstrated IC50 values in the nanomolar range against mutant EGFR and BRAF pathways, indicating strong potential as anticancer agents .
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | EGFR | <0.1 |
| Related Indole Derivative | BRAF V600E | 0.08 |
Antimicrobial Activity
Indole derivatives have also been studied for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown low minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of indole derivatives on cancer cell lines such as A549 (lung cancer), compounds structurally related to this compound exhibited significant growth inhibition. The most potent derivatives showed GI50 values ranging from 29 nM to 78 nM across different cell lines, highlighting their potential as dual-targeted anticancer agents .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of indole derivatives with specific enzymes involved in cancer metabolism. The study indicated that these compounds could modulate enzyme activity effectively, leading to altered metabolic pathways that favor apoptosis in cancer cells .
特性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-6-8-9(13)4-7(2)5-10(8)14-11/h4-6,14H,3H2,1-2H3 |
InChIキー |
XHVJDLOKLHWCMQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















